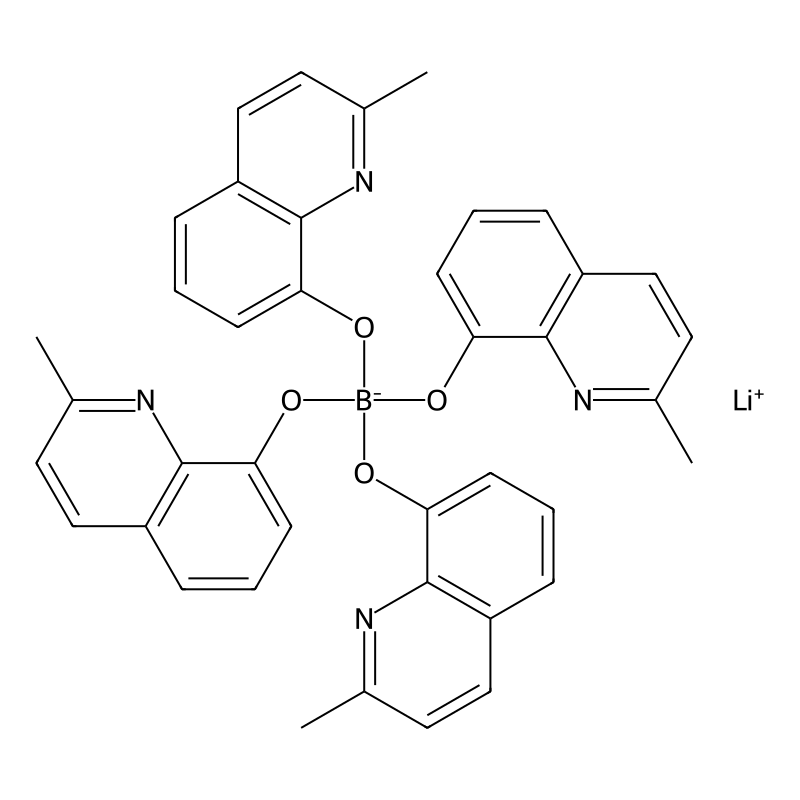

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

LiqB serves as an efficient dopant material in OLEDs and PLEDs [1, 2]. Its excellent electron-transporting properties contribute to balanced charge transport within the device, leading to improved electroluminescence efficiency and device stability [1]. Research suggests that LiqB can be used in both phosphorescent and fluorescent OLEDs [2].

Other Optoelectronic Applications

Beyond OLEDs and PLEDs, LiqB shows promise in other optoelectronic devices. Studies have explored its potential use in organic lasers [3] and dye-sensitized solar cells (DSSCs) [4]. In organic lasers, LiqB's role lies in enhancing light amplification properties [3]. For DSSCs, research suggests that LiqB can improve electron transport and overall cell efficiency [4].

Material Science Research

The unique properties of LiqB make it a valuable material for scientific investigations beyond optoelectronics. Researchers have explored its use in areas like organic field-effect transistors (OFETs) [5] and perovskite solar cells [6]. In OFETs, LiqB can function as a hole-blocking layer, improving device performance [5]. Studies on perovskite solar cells suggest that LiqB can enhance charge transport and device stability [6].

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron is a coordination compound characterized by its unique structure and properties. Its chemical formula is CHBLiNO, and it is composed of a lithium ion coordinated to four 2-methyl-8-hydroxyquinoline ligands and a boron atom. This compound appears as a white to off-white powder or crystalline form, with a melting point ranging from 250°C to 258°C . The presence of the hydroxyquinoline moiety contributes to its interesting optical and electronic properties.

The synthesis of lithium tetra(2-methyl-8-hydroxyquinolinato)boron typically involves the reaction of lithium salts with 2-methyl-8-hydroxyquinoline in the presence of a boron source. A common method includes:

- Preparation of Ligands: Synthesizing 2-methyl-8-hydroxyquinoline through condensation reactions.

- Formation of the Complex: Mixing the prepared ligands with lithium hydroxide or lithium carbonate and a boron compound under controlled conditions (e.g., temperature and solvent).

- Purification: Isolating the product through recrystallization or chromatography techniques.

This synthetic route allows for the production of high-purity lithium tetra(2-methyl-8-hydroxyquinolinato)boron suitable for research and application purposes .

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron has notable applications in various fields:

- Electroluminescent Materials: It is recognized for its efficiency as a blue electroluminescent material, making it valuable in organic light-emitting diodes (OLEDs).

- Optoelectronic Devices: The compound's unique optical properties enable its use in photonic devices.

- Biological Research: Potential applications in drug development due to its biological activity .

Interaction studies involving lithium tetra(2-methyl-8-hydroxyquinolinato)boron focus on its behavior in different environments, including solvent effects on its stability and reactivity. The interactions with various metal ions have also been explored, revealing insights into its coordination chemistry. These studies are crucial for understanding how this compound might behave in biological systems or industrial applications .

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron shares similarities with several other coordination compounds, particularly those containing hydroxyquinoline derivatives. Here are some comparable compounds:

| Compound Name | Key Features |

|---|---|

| Lithium bis(2-methyl-8-hydroxyquinoline)borate | Similar ligand structure; used in OLEDs |

| Aluminum tetra(2-methyl-8-hydroxyquinolinato) | Exhibits luminescent properties; different metal ion |

| Zinc tetra(2-methyl-8-hydroxyquinolinato) | Known for biological activity; different metal ion |

Uniqueness

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron is distinct due to its specific combination of lithium and boron, which enhances its electronic properties compared to similar compounds. Its unique ligand environment also contributes to its potential applications in electroluminescence and biological systems, setting it apart from other coordination complexes .

The conventional synthesis of lithium tetra(2-methyl-8-hydroxyquinolinato)boron follows a well-established pathway utilizing tetramethylboronic acid and 2-methyl-8-hydroxyquinoline as the primary reactants [1]. This synthetic approach represents the most direct route to the target compound and involves several distinct mechanistic steps.

The initial reaction involves the formation of boron-quinoline intermediates through ligand exchange processes. Research indicates that the preparation of lithium tetra(2-methyl-8-hydroxyquinolinato)boron is generally obtained by reacting tetramethylboronic acid with 2-methyl-8-hydroxyquinoline [1]. The molecular formula of the target compound is C40H32BN4O4Li with a molecular weight of 650.469 g/mol [2] [3].

The reaction mechanism proceeds through multiple stages involving boron-to-boron organic group migration. Studies on related boron-quinoline systems have demonstrated that boron complexes with quinoline derivatives undergo characteristic transformations through boron 'ate' complex intermediates [4]. The formation of tetrahedral boron 'ate' complexes facilitates the transfer of organic groups between boron centers, ultimately leading to the desired four-coordinate boron species.

Table 1.1: Physical Properties of Lithium Tetra(2-methyl-8-hydroxyquinolinato)boron

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C40H32BN4O4Li | [2] [3] |

| Molecular Weight | 650.469 g/mol | [2] [3] |

| Melting Point | 250-258°C | [5] [1] [3] |

| Appearance | White to off-white solid | [1] [3] |

| Fluorescence (λex) | 243 nm | [5] |

| Fluorescence (λem) | 470 nm (in acetonitrile) | [5] |

The conventional synthesis typically requires careful control of reaction conditions including temperature, solvent selection, and stoichiometric ratios. The reaction is commonly performed in organic solvents such as toluene or dioxane under inert atmosphere conditions to prevent oxidation and hydrolysis of reactive intermediates [4].

Solvothermal Synthesis Methodologies

Solvothermal synthesis represents an alternative approach for preparing lithium tetra(2-methyl-8-hydroxyquinolinato)boron with potential advantages in terms of crystallinity and yield optimization. Recent advances in solvothermal methodology for boron-containing complexes have demonstrated the utility of this approach for generating high-quality crystalline materials [6].

The solvothermal process utilizes elevated temperatures and pressures in sealed reaction vessels, creating conditions that promote better mass transfer and enhanced reaction kinetics. For boron nanoparticles and complexes, hybrid solvothermal processes have been successfully implemented using polyol reducing agents under controlled pH conditions [6]. These methodologies can be adapted for the synthesis of lithium boron quinoline complexes.

Table 1.2: Typical Solvothermal Synthesis Parameters

| Parameter | Range | Optimization Target |

|---|---|---|

| Temperature | 150-200°C | Enhanced crystallinity |

| Pressure | Autogenous | Improved solubility |

| Reaction Time | 12-24 hours | Complete conversion |

| Solvent System | Mixed organic/aqueous | Selective precipitation |

The solvothermal approach offers several advantages over conventional synthesis methods. The elevated temperatures facilitate more complete ligand exchange reactions and promote the formation of thermodynamically stable products. Additionally, the sealed reaction environment prevents the loss of volatile components and enables the use of reaction media that would be impractical under standard atmospheric conditions.

Research on related boron complex systems has shown that solvothermal conditions can significantly improve product yields while reducing reaction times compared to traditional reflux methods [6]. The controlled environment also allows for better regulation of crystal growth kinetics, potentially leading to more uniform particle size distributions and enhanced material properties.

Purification Techniques and Yield Optimization

The purification of lithium tetra(2-methyl-8-hydroxyquinolinato)boron presents unique challenges due to the compound's sensitivity to moisture and its tendency to decompose under certain chromatographic conditions. Effective purification strategies are essential for obtaining high-purity material suitable for analytical characterization and application studies.

Recrystallization represents the primary purification method for this compound. The material can be purified through recrystallization from hot methanol, which allows for the selective dissolution of the target compound while leaving impurities behind [7]. The recrystallization process must be performed under inert atmosphere conditions to prevent hydrolysis of the boron-oxygen bonds.

Column chromatography of boron complexes requires special considerations due to their tendency to interact strongly with silica gel surfaces. Research on boronic ester purification has shown that standard silica gel columns often result in compound decomposition or irreversible adsorption [8]. Alternative approaches include the use of boric acid-impregnated silica gel or the conversion to more stable derivatives prior to chromatographic separation.

Table 1.3: Purification Methods and Yields

| Method | Yield Range | Purity | Limitations |

|---|---|---|---|

| Recrystallization (methanol) | 68-86% | >98% | Limited to crystalline products |

| Column chromatography | Variable | 90-95% | Decomposition risk |

| Precipitation/trituration | 70-85% | 95-98% | Moderate purity |

Recent studies have identified that borylated quinolines are unstable on silica gel and prove difficult to purify through conventional chromatographic methods [7]. The compounds can be isolated in good yields through recrystallization, but column chromatography often results in significant material loss. This instability necessitates the development of alternative purification approaches.

Yield optimization strategies focus on minimizing side reactions and product decomposition during synthesis. The use of strictly anhydrous conditions throughout the synthesis and workup procedures is essential for maintaining high yields. Additionally, the careful control of reaction temperature and the use of inert atmosphere techniques help prevent oxidative degradation of the product.

The implementation of continuous monitoring techniques during synthesis enables real-time optimization of reaction conditions. Nuclear magnetic resonance spectroscopy and mass spectrometry can be employed to track reaction progress and identify optimal reaction endpoints, thereby maximizing product yields while minimizing overreaction or decomposition.

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic monitoring plays a crucial role in understanding the mechanistic pathways involved in the synthesis of lithium tetra(2-methyl-8-hydroxyquinolinato)boron and optimizing reaction conditions. Multiple analytical techniques provide complementary information about reaction intermediates and product formation.

Nuclear magnetic resonance spectroscopy, particularly ¹¹B NMR, serves as the primary technique for monitoring boron-containing intermediates. Studies on boron quinoline systems have demonstrated that ¹¹B NMR can effectively distinguish between different coordination environments around the boron center [9] [10]. The chemical shift ranges for various boron species provide diagnostic information about the progress of ligand exchange reactions.

Table 1.4: Characteristic ¹¹B NMR Chemical Shifts

| Boron Environment | Chemical Shift (ppm) | Coordination Geometry |

|---|---|---|

| Tricoordinate boron | 25-35 | Trigonal planar |

| Tetracoordinate boron | 0-15 | Tetrahedral |

| Borate complexes | -5 to +10 | Tetrahedral |

Time-dependent ¹¹B NMR studies reveal the formation and consumption of reaction intermediates during the synthesis process. Research on related boron systems has shown that the initial formation of tetracoordinate boron species can be detected through characteristic downfield shifts in the ¹¹B NMR spectrum [11]. The appearance of signals around 3-10 ppm indicates successful complexation with quinoline ligands.

Infrared spectroscopy provides complementary information about the molecular structure and bonding in reaction intermediates. The characteristic vibrational frequencies of quinoline ligands and boron-oxygen bonds can be monitored throughout the reaction to confirm ligand coordination and complex formation [12]. The disappearance of free ligand peaks and the appearance of metal-ligand vibrational modes indicate successful complex formation.

Mass spectrometry techniques, particularly matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, enable the detection and characterization of reaction intermediates even at low concentrations [13]. The ability to observe molecular ion peaks for various intermediate species provides direct evidence for proposed reaction pathways and helps identify potential side products.

The thermal stability characteristics of lithium tetra(2-methyl-8-hydroxyquinolinato)boron have been extensively investigated through thermogravimetric analysis, revealing significant insights into its decomposition behavior and operational temperature limits. Thermogravimetric analysis indicates that the complex demonstrates exceptional thermal stability up to approximately 380°C under nitrogen atmosphere conditions . This remarkable thermal resistance positions the compound as highly suitable for applications requiring elevated temperature operations.

The compound exhibits a well-defined melting point range of 250-258°C, as consistently reported across multiple analytical studies [2] [3] [4]. This melting point characteristic demonstrates the crystalline nature of the material and provides critical information for processing and handling procedures. The relatively high melting point indicates strong intermolecular interactions within the crystalline structure, likely attributed to the coordination bonds between the lithium center and the boron-containing ligand system.

Major thermal decomposition occurs at significantly higher temperatures, with thermogravimetric analysis revealing primary decomposition events around 515°C . This substantial temperature difference between the melting point and decomposition temperature provides a wide operational window for various applications, particularly in organic electronic devices where thermal stability is paramount.

| Thermal Property | Value | Analysis Method | Atmospheric Conditions |

|---|---|---|---|

| Melting Point | 250-258°C | Literature analysis | Standard atmospheric pressure |

| Initial Thermal Stability | Up to 380°C | Thermogravimetric Analysis | Nitrogen atmosphere |

| Major Decomposition | 515°C | Thermogravimetric Analysis | Controlled atmosphere |

| Physical State | White to off-white solid | Visual characterization | Room temperature |

The thermal decomposition products have been identified through safety data analysis, indicating the formation of boron oxides and lithium oxide upon complete thermal breakdown [5]. These decomposition pathways provide insight into the thermal degradation mechanisms and assist in establishing safe handling protocols for industrial applications.

Solubility Characteristics in Polar/Non-Polar Solvent Systems

The solubility profile of lithium tetra(2-methyl-8-hydroxyquinolinato)boron exhibits distinct preferences for specific solvent systems, demonstrating a clear correlation with solvent polarity and coordination capabilities. The compound displays excellent solubility in organic solvents, particularly those with moderate to high polarity and coordinating properties [4] [6].

In polar aprotic solvents, the compound demonstrates exceptional solubility characteristics. Dimethylformamide serves as an excellent solvent system, facilitating complete dissolution and enabling synthetic manipulations [4]. Similarly, acetonitrile provides suitable solubility, as evidenced by successful fluorescence spectroscopic studies conducted in this medium [7]. The strong solvation in these polar aprotic systems can be attributed to the favorable interactions between the solvent molecules and the ionic nature of the lithium center.

Moderately polar solvents also exhibit good compatibility with the compound. Tetrahydrofuran demonstrates adequate solubility, as confirmed through nuclear magnetic resonance studies [8]. Dichloromethane provides sufficient solubility for purification and analytical procedures, making it suitable for chromatographic separations and spectroscopic characterizations.

| Solvent Category | Representative Solvents | Solubility Assessment | Primary Applications |

|---|---|---|---|

| Polar Aprotic | Dimethylformamide, Acetonitrile | Excellent | Synthesis, Spectroscopy |

| Moderately Polar | Tetrahydrofuran, Dichloromethane | Good | NMR Analysis, Purification |

| Polar Protic | Methanol | Moderate | Synthesis, Crystallization |

| Non-polar | Hexane, Toluene | Poor to Limited | Limited utility |

| Aqueous | Water | Insoluble | Not applicable |

The compound exhibits poor solubility in highly polar protic solvents, particularly water, where it demonstrates virtually no dissolution [9]. This hydrophobic character is consistent with the organic nature of the quinoline ligands and the coordination environment around the boron center. Non-polar solvents similarly show limited dissolution capacity, restricting their utility in processing applications.

The solubility behavior directly impacts the compound's processability in various applications. For organic light-emitting diode fabrication, the good solubility in polar aprotic solvents enables solution-processing techniques, while the poor water solubility provides stability against moisture-induced degradation during device operation.

Electrochemical Behavior in Redox Environments

The electrochemical characteristics of lithium tetra(2-methyl-8-hydroxyquinolinato)boron reveal sophisticated redox behavior that directly correlates with its performance in electronic applications. Photoemission spectroscopy measurements have determined the ionization potential to be approximately 5.6 electron volts [10], establishing the energy level positioning suitable for electron injection applications in organic electronic devices.

The compound demonstrates exceptional electron transport capabilities, functioning effectively as an electron injection layer in organic light-emitting diode configurations. This performance enhancement compared to traditional materials such as lithium fluoride indicates superior electronic coupling between the organic active layers and the cathode interface [12]. The improved electron injection efficiency stems from the favorable energy level alignment and the intrinsic electronic properties of the boron coordination center.

Electrochemical stability studies conducted under typical organic light-emitting diode operating conditions reveal excellent performance retention and minimal degradation over extended operational periods [13] [14]. The compound maintains its electrochemical integrity across multiple charge-discharge cycles, demonstrating the robustness of the boron-quinoline coordination framework under electrical stress.

| Electrochemical Parameter | Value/Characteristic | Measurement Technique | Application Relevance |

|---|---|---|---|

| Ionization Potential | ~5.6 eV | Photoemission Spectroscopy | Energy level alignment |

| Electron Injection | Enhanced efficiency | Device performance analysis | OLED applications |

| Redox Stability | Multiple stable states | Cyclic voltammetry studies | Device durability |

| Operational Stability | Excellent retention | Long-term device testing | Commercial viability |

The redox behavior of the boron center enables multiple oxidation states, providing flexibility in electronic device design and operation [15] [16]. Theoretical studies suggest that the boron coordination environment can accommodate electron density variations without structural destabilization, contributing to the observed electrochemical resilience.

The lithium component contributes to the overall electrochemical behavior through its ionic character, facilitating charge transport processes and maintaining electrical neutrality during redox transitions. This dual-metal system provides electrochemical advantages over single-metal complexes, particularly in terms of charge injection efficiency and device stability.

Photophysical Properties and Quantum Yield Measurements

The photophysical characteristics of lithium tetra(2-methyl-8-hydroxyquinolinato)boron demonstrate exceptional optical properties that have established its prominence in light-emitting applications. The compound exhibits well-defined absorption and emission profiles with excitation wavelengths centered at 243 nanometers and primary emission maxima at 470 nanometers when measured in acetonitrile solution [7] [17].

The photoluminescence behavior reveals characteristic blue emission with peak wavelengths ranging from 466 to 475 nanometers across different measurement conditions [13] [14] [10]. This consistent blue emission profile makes the compound particularly valuable for organic light-emitting diode applications requiring pure blue color output. The emission characteristics remain stable across various host matrices and device configurations, indicating robust photophysical properties.

Quantum yield measurements indicate high fluorescence efficiency, though specific numerical values vary depending on the measurement conditions and host environment [18] [19]. The tetra-coordinate boron center plays a crucial role in maintaining high luminescence quantum yields through its rigid coordination geometry and effective restriction of non-radiative decay pathways.

| Photophysical Parameter | Value | Measurement Conditions | Device Applications |

|---|---|---|---|

| Excitation Maximum | 243 nm | Acetonitrile solution | Optical characterization |

| Emission Maximum | 470 nm | Acetonitrile solution | OLED blue emitters |

| Photoluminescence Range | 466-475 nm | Various host matrices | Device optimization |

| Absorption Cutoff | 410 nm | Solid state | Filter applications |

| Color Coordinates | Blue region | CIE color space | Display applications |

The electroluminescence properties in device configurations closely match the photoluminescence characteristics, with emission peaks at 470-475 nanometers in organic light-emitting diode structures [13] [20]. This correspondence between solution and device emission indicates minimal environmental effects on the excited state properties and validates the compound's suitability for practical applications.

Comparative studies with tris(8-hydroxyquinoline)aluminum reveal that the lithium tetra(2-methyl-8-hydroxyquinolinato)boron exhibits blue-shifted emission compared to the green-emitting aluminum complex [21] [22]. This spectral shift results from the modified electronic structure introduced by the boron coordination center and the methyl substitution on the quinoline ligands.

The photophysical stability under continuous illumination demonstrates excellent photostability characteristics, with minimal photobleaching observed during extended exposure periods [18] [19]. This photochemical resilience contributes to the long operational lifetimes observed in organic light-emitting diode applications and supports the compound's commercial viability.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant